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DAP-81 solubility and stability data

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Compound of Interest		
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An In-depth Technical Guide to DAP-81: A Potent PLK1 Inhibitor

This guide provides a comprehensive overview of the solubility, stability, and biological activity of **DAP-81**, a diaminopyrimidine derivative and a potent inhibitor of Polo-like kinase 1 (PLK1). The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Properties of DAP-81

DAP-81 is a small molecule inhibitor that targets the serine/threonine kinase PLK1 with high potency, exhibiting an IC50 of 0.9 nM in vitro.[1] By inhibiting PLK1, **DAP-81** disrupts key processes in mitosis, leading to the formation of monopolar spindles.[1][2][3] This is achieved through the destabilization of kinetochore microtubules while stabilizing other spindle microtubules.[1][2] Its activity makes it a subject of preclinical evaluations for its potential as an anti-cancer agent.[1]

Solubility Data

Precise quantitative solubility data for **DAP-81** in a range of common laboratory solvents is not extensively available in public literature. However, information from suppliers provides guidance on its solubility in Dimethyl Sulfoxide (DMSO) and its use in formulations for in vivo studies.

Table 1: DAP-81 Solubility and Formulation Data



Solvent/Formulation Component	Concentration/Ratio	Notes
DMSO	A mother liquor stock can be prepared.	While a specific maximum solubility is not stated, a concentration of 40 mg/mL has been used for creating stock solutions.[4]
In Vivo Formulation	5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS	This formulation has been suggested for creating a clear solution for animal experiments.[1][4]

Stability Profile

The stability of **DAP-81** is crucial for its effective use in experimental settings. The following data on its storage and handling has been compiled.

Table 2: DAP-81 Stability Data

Form	Storage Temperature	Duration
Powder	-20°C	3 years[1]
In Solvent (e.g., DMSO)	-80°C	1 year[1]

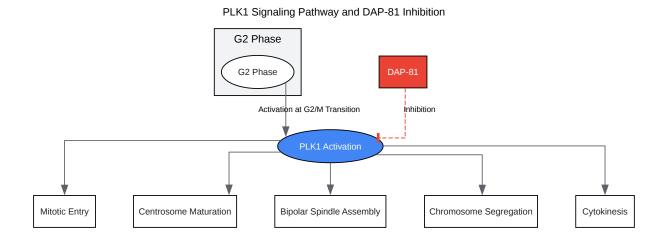
While specific studies on the pH and thermal stability of **DAP-81** are not readily available, a study on other diaminopyrimidine analogs has shown them to be highly stable in PBS (pH 7.4) over an 8-hour period, suggesting the core scaffold is robust under physiological pH conditions. [5] It is recommended to protect solutions from UV light.[5]

Mechanism of Action: PLK1 Signaling Pathway

DAP-81 exerts its biological effects by inhibiting Polo-like kinase 1 (PLK1), a master regulator of mitosis. PLK1 is involved in multiple stages of cell division, from entry into mitosis to



cytokinesis. The diagram below illustrates the key events in the PLK1 signaling pathway and the point of inhibition by **DAP-81**.



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Caption: PLK1 pathway showing DAP-81 inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments involving PLK1 inhibitors like **DAP-81**.

In Vitro PLK1 Kinase Assay

This protocol is adapted from established methods for screening PLK1 inhibitors.[6][7]

Objective: To determine the in vitro inhibitory activity of **DAP-81** against PLK1 kinase.

Materials:

- Recombinant PLK1 enzyme
- Kinase substrate (e.g., casein)
- ATP

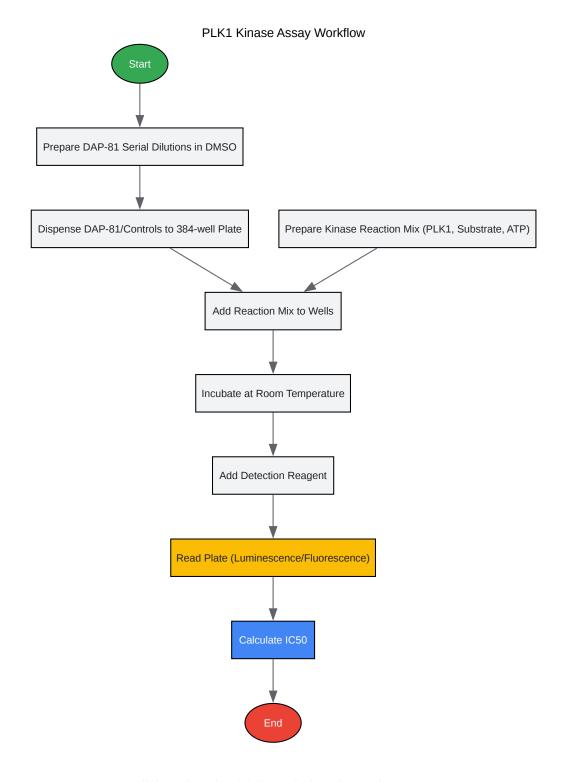


- DAP-81
- Kinase reaction buffer (e.g., 50 mM DTT)
- 384-well plates
- DMSO (for compound dilution)
- Kinase detection reagent (e.g., ADP-Glo™)

Procedure:

- Prepare a stock solution of DAP-81 in 100% DMSO.
- Perform serial dilutions of DAP-81 in DMSO to create a range of concentrations for IC50 determination.
- In a 384-well plate, add 1 μ L of the diluted **DAP-81** solution to each well. For positive controls, add 1 μ L of 5% DMSO. For negative controls, omit the enzyme.
- Prepare a reaction mixture containing the kinase substrate (e.g., 0.5 μ g casein) and ATP (e.g., 50 μ M) in the kinase buffer.
- Add the PLK1 enzyme (e.g., 25 ng) to the reaction mixture.
- Initiate the kinase reaction by adding the enzyme-substrate mixture to the wells containing
 DAP-81. The total reaction volume should be around 5 μL.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
- Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
- Calculate the percent inhibition for each DAP-81 concentration and determine the IC50 value by fitting the data to a dose-response curve.





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Caption: Workflow for an in vitro PLK1 kinase assay.

Cell Viability (MTT) Assay



This protocol provides a general method to assess the anti-proliferative activity of **DAP-81** on cancer cell lines.[8]

Objective: To determine the effect of **DAP-81** on the viability and proliferation of cancer cells.

Materials:

- Cancer cell line of interest
- · Complete cell culture medium
- DAP-81
- DMSO
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Phosphate-buffered saline (PBS)

Procedure:

- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Prepare a stock solution of DAP-81 in DMSO and create serial dilutions in the complete cell culture medium.
- Remove the old medium from the cells and replace it with the medium containing different concentrations of DAP-81. Include a vehicle control (medium with DMSO) and a blank control (medium only).
- Incubate the cells for the desired treatment period (e.g., 72 hours).

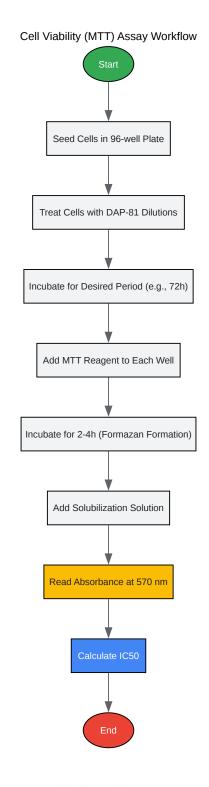






- After incubation, add 10-20 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
- Carefully remove the medium and add 100-150 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Shake the plate gently for 15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.





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Caption: Workflow for a cell viability (MTT) assay.



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